An In-depth Technical Guide to 1-(2-(Methylsulfonyl)phenyl)piperazine Hydrochloride
An In-depth Technical Guide to 1-(2-(Methylsulfonyl)phenyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core properties of 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride (CAS No: 916488-42-1). Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical identity, physicochemical characteristics, synthesis, potential pharmacological relevance, and analytical methodologies pertinent to this compound. The guide is structured to offer not only factual data but also expert insights into the rationale behind experimental choices and the broader context of this molecule within the landscape of phenylpiperazine derivatives. All presented information is supported by authoritative references to ensure scientific integrity.
Introduction: The Phenylpiperazine Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its six-membered ring containing two opposing nitrogen atoms offers a unique combination of structural rigidity and the capacity for hydrogen bonding, which can enhance aqueous solubility and oral bioavailability.[1] When a phenyl group is attached to one of the piperazine nitrogens, the resulting phenylpiperazine scaffold becomes a key pharmacophore in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[2][3]
Derivatives of phenylpiperazine are known to interact with a variety of neurotransmitter receptors and transporters, leading to their investigation and application as antidepressants, antipsychotics, and anxiolytics.[3][4] The specific biological activity of a phenylpiperazine derivative is highly dependent on the nature and position of substituents on the phenyl ring. The introduction of an electron-withdrawing methylsulfonyl group at the ortho-position, as seen in 1-(2-(Methylsulfonyl)phenyl)piperazine, is anticipated to significantly modulate the electronic properties and conformational flexibility of the molecule, thereby influencing its interaction with biological targets. This guide focuses on the hydrochloride salt of this particular derivative, a form often utilized to improve the handling and solubility of amine-containing compounds.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.
Chemical Structure and Identifiers
The molecular structure of 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride is characterized by a piperazine ring linked to a phenyl ring that is substituted with a methylsulfonyl group at the ortho position. The hydrochloride salt form involves the protonation of one of the piperazine nitrogens.
Diagram 1: Chemical Structure of 1-(2-(Methylsulfonyl)phenyl)piperazine Hydrochloride
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on common synthetic strategies for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-(2-(Methylsulfonyl)phenyl)-4-Boc-piperazine
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To a solution of N-Boc-piperazine (1.2 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add a strong base like sodium hydride (1.5 eq) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add a solution of 2-fluoro-1-(methylsulfonyl)benzene (1.0 eq) in the same solvent dropwise.
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Salt Formation
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Dissolve the purified 1-(2-(Methylsulfonyl)phenyl)-4-Boc-piperazine in a minimal amount of a suitable solvent like dioxane or diethyl ether.
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Add an excess of a solution of hydrochloric acid in the same solvent.
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Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.
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Collect the solid product by filtration, wash with the solvent, and dry under vacuum to yield 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride.
Characterization Methods
The identity and purity of the synthesized compound should be confirmed using a panel of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperazine methylene protons, and the methylsulfonyl protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the sulfonyl group (S=O stretching) and the N-H bond of the protonated amine.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A validated method can also be used for quantitative analysis.
Potential Pharmacological Profile
While specific pharmacological data for 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride is not extensively available in the public domain, the broader class of phenylpiperazines has well-documented activities, primarily as modulators of serotonergic and dopaminergic systems.
The introduction of the methylsulfonyl group at the ortho position of the phenyl ring is a key structural feature. This group is strongly electron-withdrawing and can influence the molecule's interaction with biological targets through electronic effects and by acting as a hydrogen bond acceptor. It is plausible that this compound could exhibit affinity for serotonin (5-HT) or dopamine (D) receptors or transporters. For instance, some phenylpiperazine derivatives are known to be 5-HT receptor agonists or antagonists. [5]A closely related compound, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, is a multimodal serotonergic agent. [4] Further research, including in vitro binding assays and functional assays, is necessary to elucidate the specific pharmacological profile of 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride.
Analytical Methodologies
Robust analytical methods are critical for the quality control of any chemical compound intended for research or development.
Purity Determination by HPLC
A reverse-phase HPLC method with UV detection is a standard approach for assessing the purity of phenylpiperazine derivatives.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides a source of protons to ensure the analyte is in a single ionic form. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes | To ensure elution of the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at 254 nm | The phenyl ring provides a chromophore for UV detection. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Structural Confirmation
As outlined in section 3.3, a combination of NMR, MS, and IR spectroscopy should be used for unambiguous structural confirmation.
Safety and Handling
As a novel chemical entity, 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride should be handled with care, assuming it may have potential biological activity and toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information.
Conclusion
1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride is a phenylpiperazine derivative with potential for applications in medicinal chemistry and drug discovery, given the established biological activities of this class of compounds. This technical guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and appropriate analytical methods for its characterization and quality control. Further investigation is warranted to fully elucidate its physicochemical properties, pharmacological profile, and toxicological characteristics. The information presented herein serves as a valuable resource for researchers embarking on studies involving this compound.
References
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Lead Sciences. 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride. [Link]
- Pandey, A., et al. (2024).
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
- UNODC. (2013).
- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed, 21486038.
- Gryboś, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 4819.
- Journal of Chemical and Pharmaceutical Research. (2014). A Review on Analytical Methods for Piperazine Determination. Journal of Chemical and Pharmaceutical Research, 6(5), 940-946.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. [Link]
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